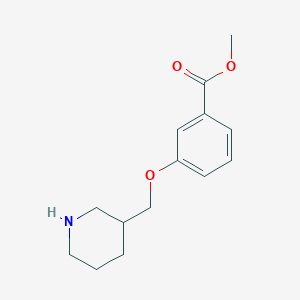

Methyl 3-(3-piperidinylmethoxy)benzoate

Description

Methyl 3-(3-piperidinylmethoxy)benzoate is a benzoate ester derivative featuring a piperidinylmethoxy substituent at the 3-position of the benzene ring. Its hydrochloride salt (CAS: 1184976-73-5) has a molecular weight of 285.77 g/mol (C₁₄H₁₉NO₃·HCl) and is utilized in drug discovery for its modifiable scaffold .

Properties

IUPAC Name |

methyl 3-(piperidin-3-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-14(16)12-5-2-6-13(8-12)18-10-11-4-3-7-15-9-11/h2,5-6,8,11,15H,3-4,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWKIGYTDMMYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-piperidinylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with piperidine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification .

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3-piperidinylmethoxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-piperidinylmethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-piperidinylmethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(3-piperidinylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Positional Isomers: Piperidinylmethoxy Substitution

- Methyl 3-(4-Piperidinylmethoxy)benzoate hydrochloride (CAS: 1184976-73-5): This positional isomer substitutes the piperidinylmethoxy group at the 4-position of the benzene ring. For example, 4-substituted derivatives may exhibit enhanced solubility due to reduced steric hindrance compared to 3-substituted analogs .

Heterocyclic Variations

- Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate ():

Replacing the piperidine with a bromoindole group introduces aromaticity and bulkiness, which could enhance interactions with hydrophobic enzyme pockets. Such derivatives are explored in antiviral research, particularly as HIV-1 fusion inhibitors. - Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ():

These compounds feature an imidazole ring instead of piperidine. The imidazole’s basic nitrogen atoms improve water solubility but may reduce blood-brain barrier penetration compared to piperidine-containing analogs.

Substituent Modifications

- However, the elongated alkyl chain could also increase metabolic vulnerability .

- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate ():

The cyclopropylmethoxy group introduces ring strain, which may enhance reactivity or conformational rigidity. The hydroxyl group at the 3-position improves hydrogen-bonding capacity, contrasting with the ether linkage in the target compound .

Molecular Weight and Solubility

Antitumor Activity

Antimicrobial Potential

CNS Targeting

- Piperidine derivatives are prevalent in CNS drugs due to their blood-brain barrier permeability. Structural analogs with bulkier substituents (e.g., indole in ) may exhibit reduced CNS penetration .

Biological Activity

Methyl 3-(3-piperidinylmethoxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 3-(3-piperidinylmethoxy)benzoate, with the CAS number 946713-26-4, features a piperidine ring attached to a benzoate moiety. The compound's structure can be represented as follows:

- IUPAC Name : Methyl 3-(3-piperidinylmethoxy)benzoate

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

The biological activity of methyl 3-(3-piperidinylmethoxy)benzoate is primarily attributed to its interaction with various biological targets. The compound is believed to act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer progression and other diseases. The presence of the piperidine moiety enhances its ability to penetrate biological membranes and interact with cellular targets.

Antitumor Activity

Recent studies have indicated that methyl 3-(3-piperidinylmethoxy)benzoate exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's mechanism involves the inhibition of malate dehydrogenase (MDH), which plays a crucial role in cellular metabolism.

Table 1: Antitumor Activity of Methyl 3-(3-piperidinylmethoxy)benzoate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Inhibition of MDH |

| MCF7 | 12 | Inhibition of MDH |

| A549 | 15 | Inhibition of glycolysis |

Enzyme Inhibition

The compound has been characterized as a competitive inhibitor of malate dehydrogenase enzymes (MDH1 and MDH2). Kinetic studies revealed that it effectively reduces the enzymatic activity, leading to decreased mitochondrial respiration and reduced hypoxia-inducible factor (HIF)-1α accumulation.

Case Study: Dual Inhibition of MDH

A study published in Nature Communications highlighted the dual inhibition potential of methyl 3-(3-piperidinylmethoxy)benzoate on MDH enzymes. The research indicated that this dual action could be leveraged to develop novel therapeutic strategies targeting cancer metabolism:

"Inhibition of both MDH1 and MDH2 may provide a valuable platform for developing novel therapeutics that target cancer metabolism and tumor growth" .

Pharmacological Applications

Given its promising biological activities, methyl 3-(3-piperidinylmethoxy)benzoate is being investigated for various pharmacological applications:

- Anticancer Therapy : As a potential lead compound for developing new cancer therapies.

- Metabolic Disorders : Possible applications in treating metabolic disorders through modulation of energy metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.